molecular formula C12H20O3 B14423682 1-Formylcyclohexyl 2,2-dimethylpropanoate CAS No. 85664-65-9

1-Formylcyclohexyl 2,2-dimethylpropanoate

Cat. No.: B14423682
CAS No.: 85664-65-9
M. Wt: 212.28 g/mol
InChI Key: PCMITKHUQLSZQM-UHFFFAOYSA-N
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Description

1-Formylcyclohexyl 2,2-dimethylpropanoate is an organic compound that features a cyclohexane ring substituted with a formyl group and a 2,2-dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-formylcyclohexyl 2,2-dimethylpropanoate typically involves the esterification of 1-formylcyclohexanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-Formylcyclohexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions

Major Products Formed:

    Oxidation: 1-Formylcyclohexyl 2,2-dimethylpropanoic acid

    Reduction: 1-Hydroxycyclohexyl 2,2-dimethylpropanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

1-Formylcyclohexyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-formylcyclohexyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

    Cyclohexyl 2,2-dimethylpropanoate: Lacks the formyl group, resulting in different reactivity and applications.

    1-Formylcyclohexanol: Contains a hydroxyl group instead of the ester, leading to different chemical properties and uses.

    2,2-Dimethylpropanoic acid esters: Various esters with different substituents on the cyclohexane ring.

Uniqueness: 1-Formylcyclohexyl 2,2-dimethylpropanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring

Properties

CAS No.

85664-65-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(1-formylcyclohexyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H20O3/c1-11(2,3)10(14)15-12(9-13)7-5-4-6-8-12/h9H,4-8H2,1-3H3

InChI Key

PCMITKHUQLSZQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1(CCCCC1)C=O

Origin of Product

United States

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